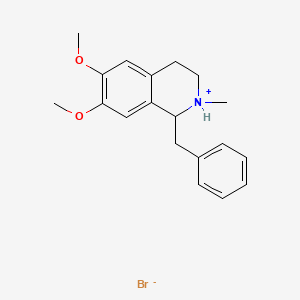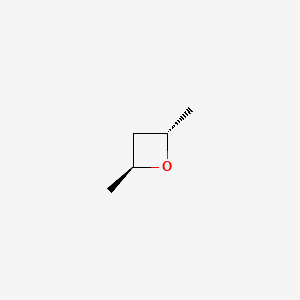
trans-2,4-Dimethyloxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-2,4-Dimethyloxetane: is a cyclic ether with the molecular formula C5H10O . It is a four-membered ring compound with two methyl groups attached to the second and fourth carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Epoxide Opening with Trimethyloxosulfonium Ylide: One common method involves the reaction of epoxides with trimethyloxosulfonium ylide.
Cyclization Reactions: Another method involves the cyclization of intermediates such as hydroxy malonates or vinyl sulfonium salts.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-2,4-Dimethyloxetane can undergo oxidation reactions, often leading to the formation of peroxy radicals.
Reduction: Reduction reactions can also occur, although specific conditions and reagents for these reactions are less commonly reported.
Substitution: Substitution reactions involving nucleophiles can lead to various substituted oxetane derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen (O2) and other peroxides are commonly used in oxidation reactions.
Reducing Agents:
Nucleophiles: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products:
Oxidation Products: Peroxy radicals and other oxidized derivatives.
Substitution Products: Substituted oxetane derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Combustion Studies: trans-2,4-Dimethyloxetane is studied as an intermediate in the low-temperature combustion of n-pentane.
Biology and Medicine:
Pharmacophore Development: Oxetane-containing compounds are of interest as potential pharmacophores due to their unique structural properties and biological activities.
Industry:
Wirkmechanismus
The mechanism of action for trans-2,4-dimethyloxetane involves its interaction with various molecular targets and pathways. In combustion studies, it is produced from hydroperoxyalkyl radicals and undergoes further reactions to form peroxy radicals and other intermediates . The specific pathways and molecular targets depend on the reaction conditions and the presence of other reactants.
Vergleich Mit ähnlichen Verbindungen
- 2,2-Dimethyloxetane
- 2,3-Dimethyloxetane
- 2,4-Dimethyloxirane
Comparison: trans-2,4-Dimethyloxetane is unique due to its specific substitution pattern and the resulting stereochemistry. This compound exhibits different reactivity and properties compared to other dimethyloxetane isomers and related compounds . For example, the stereochemistry of this compound influences its reactivity in oxidation and substitution reactions, leading to distinct products and reaction pathways .
Eigenschaften
CAS-Nummer |
29424-94-0 |
|---|---|
Molekularformel |
C5H10O |
Molekulargewicht |
86.13 g/mol |
IUPAC-Name |
(2S,4S)-2,4-dimethyloxetane |
InChI |
InChI=1S/C5H10O/c1-4-3-5(2)6-4/h4-5H,3H2,1-2H3/t4-,5-/m0/s1 |
InChI-Schlüssel |
KPPWZEMUMPFHEX-WHFBIAKZSA-N |
Isomerische SMILES |
C[C@H]1C[C@@H](O1)C |
Kanonische SMILES |
CC1CC(O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


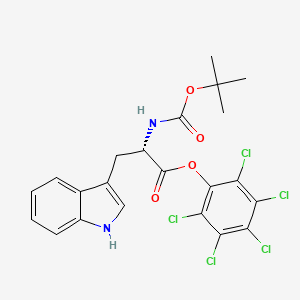
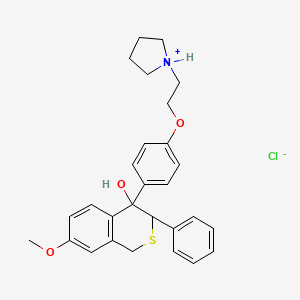
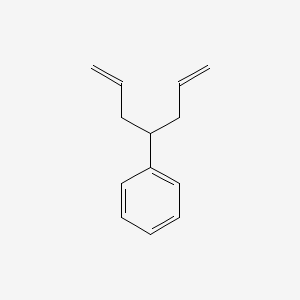
![Trimethyl-[2-[[(4-methylphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide](/img/structure/B13735868.png)

![5-[(4-Chlorophenyl)azo]salicylic acid](/img/structure/B13735874.png)
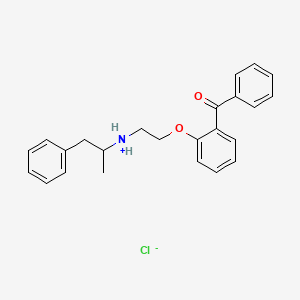
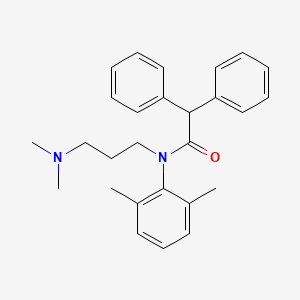


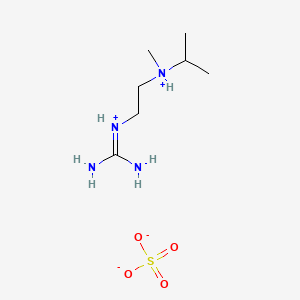
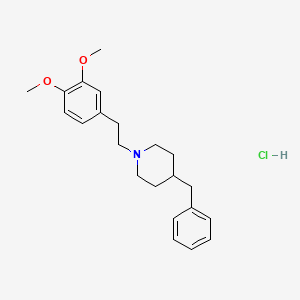
![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine](/img/structure/B13735911.png)
